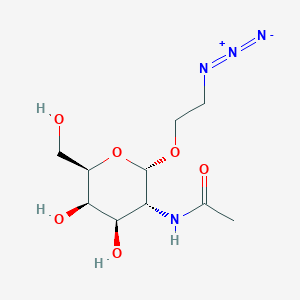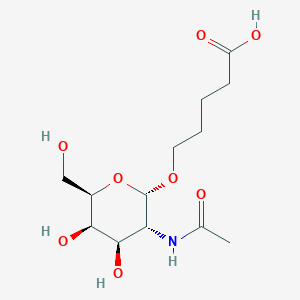
1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-alpha-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-alpha-D-galactopyranoside is a complex carbohydrate derivative that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of an azido group, which makes it a valuable intermediate in various chemical reactions, particularly in click chemistry. Its unique structure allows for diverse applications, ranging from synthetic chemistry to biomedical research.
Preparation Methods
The synthesis of 1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-alpha-D-galactopyranoside typically involves multiple steps, starting from readily available carbohydrate precursors. The synthetic route generally includes the protection of hydroxyl groups, introduction of the azido group via nucleophilic substitution, and subsequent deprotection steps. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. For instance, the use of specific solvents, catalysts, and temperature control can significantly impact the efficiency of the synthesis process .
Chemical Reactions Analysis
1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often facilitated by copper(I) catalysts in click chemistry.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents like periodate. Common reagents and conditions used in these reactions include copper(I) catalysts for click reactions, hydrogen gas with palladium for reductions, and periodate for oxidations.
Scientific Research Applications
1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-alpha-D-galactopyranoside has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex molecules, particularly in the field of glycoscience.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Mechanism of Action
The mechanism of action of 1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-alpha-D-galactopyranoside primarily involves its azido group, which can undergo click reactions to form stable triazole linkages. These reactions are highly specific and efficient, making the compound a valuable tool in bioconjugation and molecular imaging. The molecular targets and pathways involved include the selective binding to alkyne-functionalized molecules, enabling the precise modification of biomolecules and materials .
Comparison with Similar Compounds
1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-alpha-D-galactopyranoside can be compared to other azido-functionalized carbohydrates, such as:
1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-beta-D-glucopyranoside: Similar in structure but differs in the stereochemistry of the sugar moiety.
2-(2-Azidoethoxy)ethoxyethylamine: Contains a similar azido group but lacks the carbohydrate backbone. The uniqueness of this compound lies in its specific configuration and functional groups, which provide distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16)/t6-,7-,8+,9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQJPCIPZHPDSL-SPFKKGSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCN=[N+]=[N-])CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344931.png)

![Ethyl (2Z)-2-chloro-2-{2-[4-(propan-2-yl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B6344952.png)



![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344983.png)

![5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6344999.png)





